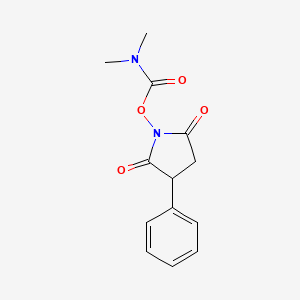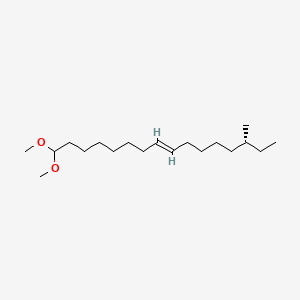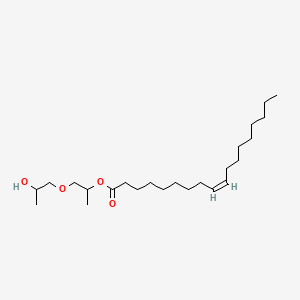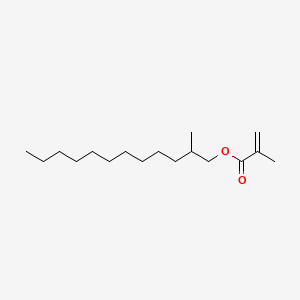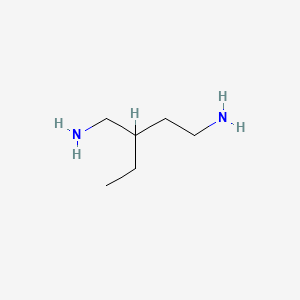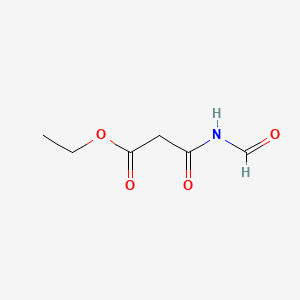
Ethyl 3-(formylamino)-3-oxopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(formylamino)-3-oxopropionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a formylamino group, and a keto group on a propionate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(formylamino)-3-oxopropionate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with formamide under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl acetoacetate and formamide.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The mixture is heated to reflux, allowing the formylation of the amino group and the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(formylamino)-3-oxopropionate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 3-(carboxyamino)-3-oxopropionate.
Reduction: Ethyl 3-(formylamino)-3-hydroxypropionate.
Substitution: Ethyl 3-(substituted amino)-3-oxopropionate.
Aplicaciones Científicas De Investigación
Ethyl 3-(formylamino)-3-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or a precursor for bioactive molecules.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-(formylamino)-3-oxopropionate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The keto group can participate in nucleophilic addition reactions, altering the function of biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Similar structure but lacks the formylamino group.
Ethyl 3-oxobutanoate: Similar ester and keto groups but lacks the formylamino group.
Ethyl 3-(amino)-3-oxopropionate: Similar structure but with an amino group instead of a formylamino group.
Uniqueness
Ethyl 3-(formylamino)-3-oxopropionate is unique due to the presence of both formylamino and keto groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Propiedades
Número CAS |
71607-36-8 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
ethyl 3-formamido-3-oxopropanoate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)3-5(9)7-4-8/h4H,2-3H2,1H3,(H,7,8,9) |
Clave InChI |
HAWZIBYXLZLPNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


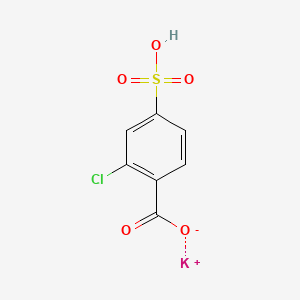

![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)

